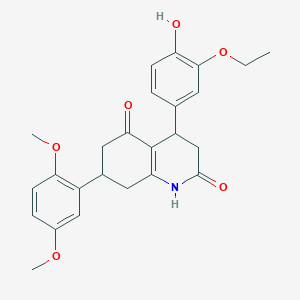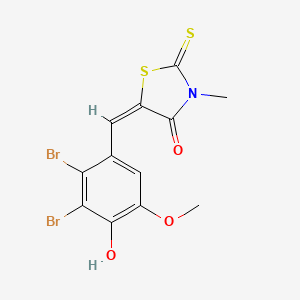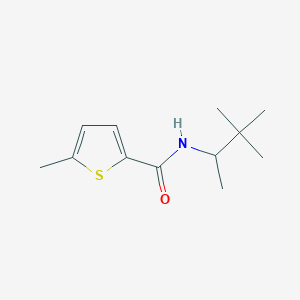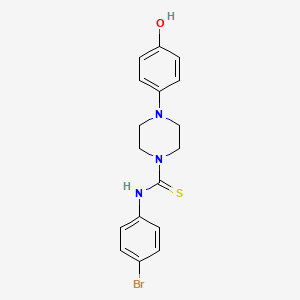![molecular formula C18H23Cl2NO2 B4685874 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)
2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride
Vue d'ensemble
Description
2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as Buphenyl, this compound is widely used in the field of biochemistry and physiology to study various biological processes.
Mécanisme D'action
The mechanism of action of 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride involves its ability to modulate the activity of various enzymes and proteins involved in biological processes. This compound acts as an inhibitor of certain enzymes, thereby slowing down or stopping the activity of these enzymes. It also acts as an activator of certain proteins, thereby increasing their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being studied. This compound has been shown to have a positive effect on protein synthesis, enzyme activity, and neurotransmitter function. It also has a positive effect on the metabolism of certain amino acids and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride in lab experiments is its ability to modulate the activity of specific enzymes and proteins. This allows researchers to study the effects of these enzymes and proteins on biological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride in scientific research. One potential direction is the development of new drugs and therapies for various diseases based on the mechanism of action of this compound. Another potential direction is the study of the effects of this compound on specific biological processes in different cell types and tissues. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in future research.
Applications De Recherche Scientifique
2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride has a wide range of scientific research applications. It is primarily used in the study of various biological processes such as protein synthesis, enzyme activity, and neurotransmitter function. This compound is also used in the development of new drugs and therapies for various diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
Propriétés
IUPAC Name |
2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-2-17(12-21)20-11-15-4-3-5-18(10-15)22-13-14-6-8-16(19)9-7-14;/h3-10,17,20-21H,2,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJEETYKRNJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4685811.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)


![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)

